molecular formula C19H15FN2O2 B8531652 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,4-ethynyl-1-[(4-fluorophenyl)methyl]-,ethyl ester

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,4-ethynyl-1-[(4-fluorophenyl)methyl]-,ethyl ester

Cat. No.: B8531652
M. Wt: 322.3 g/mol
InChI Key: XWMFHEFNOBKDNA-UHFFFAOYSA-N
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Description

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,4-ethynyl-1-[(4-fluorophenyl)methyl]-,ethyl ester is a useful research compound. Its molecular formula is C19H15FN2O2 and its molecular weight is 322.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H15FN2O2

Molecular Weight

322.3 g/mol

IUPAC Name

ethyl 4-ethynyl-1-[(4-fluorophenyl)methyl]pyrrolo[2,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C19H15FN2O2/c1-3-15-16-9-10-22(12-13-5-7-14(20)8-6-13)17(16)11-21-18(15)19(23)24-4-2/h1,5-11H,4,12H2,2H3

InChI Key

XWMFHEFNOBKDNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1C#C)C=CN2CC3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(4-fluoro-benzyl)-4-trifluoromethanesulfonyloxy-1H-pyrrolo[2,3-c]pyridine -5-carboxylic acid ethyl ester (2.0 g, 4.48 mmol) in DMF (4.5 mL) and diisopropylamine (4.5 mL) was added trimethylsilylalkyne (4.4 mL, 31.4 mmol), copper (I) iodide (68 mg, 0.36 mmol), and bis(triphenylphosphine) palladium (II) chloride (126 mg, 0.18 mmol). The reaction was vacuum degassed with nitrogen three times, and then heated in a pre-heated oil bath at 90° C. After thirty minutes, the reaction was cooled to room temperature and diluted with 20 mL of ethyl acetate. The solution was filtered through a silica plug (15 mm×10 mm), and concentrated. The resulting oil was dissolved in EtOH (25 mL), and potassium carbonate (1.24 g, 9 mmol) was added. The reaction was stirred for 18 hours at room temperature, and then the solids were removed by filtration. The solvent was removed by rotary evaporation, and the resulting residue was dissolved in CH2Cl2 (80 mL). The organic layer was washed with 2×50 mL of water, and then 50 mL of saturated NaCl. After drying the organic liquid over MgSO4, the solids were removed by filtration and then the solvent was removed by rotary evaporation to give the desired product. Yield 0.927 g, 64%. MS (APCI): Calc: 322, Found: (M+H) 323.
[Compound]
Name
trimethylsilylalkyne
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
68 mg
Type
catalyst
Reaction Step One
Name
bis(triphenylphosphine) palladium (II) chloride
Quantity
126 mg
Type
catalyst
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two

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